(NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide
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Overview
Description
(NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide is a chemical compound characterized by the presence of dichloro substituents on the benzene ring and an oxan-2-ylidene group attached to the sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with oxan-2-one under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloro substituents on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
(NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(oxan-2-ylidene)benzenesulfonamide
- 2-nitro-N-(tetrahydro-2H-pyran-2-ylidene)benzenesulfonamide
Uniqueness
(NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide is unique due to the presence of dichloro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The oxan-2-ylidene group also imparts distinct structural and electronic properties, making this compound a valuable tool in various research applications.
Properties
CAS No. |
3128-52-7 |
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Molecular Formula |
C11H11Cl2NO3S |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(NE)-3,4-dichloro-N-(oxan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H11Cl2NO3S/c12-9-5-4-8(7-10(9)13)18(15,16)14-11-3-1-2-6-17-11/h4-5,7H,1-3,6H2/b14-11+ |
InChI Key |
WQGWFJTVAJQJPV-SDNWHVSQSA-N |
Isomeric SMILES |
C1CCO/C(=N/S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)/C1 |
Canonical SMILES |
C1CCOC(=NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C1 |
Origin of Product |
United States |
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